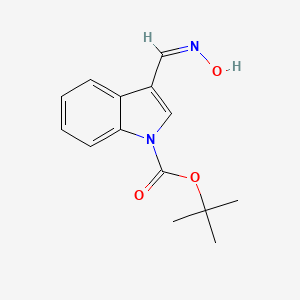
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine, also known as 4-MBPD, is a synthetic compound that has recently been studied for its potential applications in scientific research. 4-MBPD is a derivative of the common amine, N,N-diethyl-1,3-diaminopropane, and has been found to possess unique properties that make it an attractive candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine is not yet fully understood. However, it is believed that it works by binding to proteins and modulating their activity. It has been found to interact with enzymes and other proteins, and it is believed that this interaction modulates the activity of the proteins, resulting in a change in the cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. It has been found to interact with several proteins, including enzymes, and it is believed that this interaction modulates the activity of these proteins. This may lead to changes in the cell signaling pathways, resulting in changes in the biochemical and physiological processes of the cell.
Advantages and Limitations for Lab Experiments
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine has several advantages for use in laboratory experiments. It is a stable compound and has a long shelf life, making it easy to store and use in experiments. It is also relatively inexpensive, making it a cost-effective option for researchers. Additionally, it is easy to synthesize and can be used in a variety of experiments.
However, there are also some limitations to using this compound in laboratory experiments. It is not a natural compound and may not be as effective as natural compounds in some experiments. Additionally, it may not be as effective as other compounds in some experiments.
Future Directions
The potential applications of N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine are still being explored. Further research is needed to better understand its mechanism of action and to determine its potential for use in a variety of scientific research applications. Additionally, further research is needed to investigate the biochemical and physiological effects of this compound, and to determine its potential for use in drug development. Finally, further research is needed to explore the advantages and limitations of this compound for use in laboratory experiments.
Synthesis Methods
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine is synthesized through a process called reductive amination, which involves the reduction of a ketone or aldehyde with an amine. In the case of this compound, the synthesis involves the reaction of N,N-diethyl-1,3-diaminopropane with 4-methoxybenzaldehyde in the presence of sodium cyanoborohydride (NaBH3CN). This reaction produces a 1,3-diamine with a benzyl and a methoxybenzyl group attached to the nitrogen atoms.
Scientific Research Applications
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine has been found to be a useful tool in a wide range of scientific research applications. It has been used as a substrate for enzyme assays, as an inhibitor of protein-protein interactions, and as a ligand for binding studies. It has also been used to study the effects of bioactive compounds on cell signaling pathways, and to investigate the effects of drugs on the activity of enzymes.
properties
IUPAC Name |
1-N-benzyl-3-N-[(4-methoxyphenyl)methyl]benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-24-21-12-10-18(11-13-21)16-23-20-9-5-8-19(14-20)22-15-17-6-3-2-4-7-17/h2-14,22-23H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLNIOXLPLQXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC(=C2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319045.png)








![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)